2,5-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
2,5-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound known for its complex structure and potential applications in various fields, including chemistry and pharmacology. This compound features multiple functional groups such as methoxy, acetyl, and sulfonamide, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic synthesis. One common method includes:
Starting Material: The synthesis may begin with 2,5-dimethoxybenzenesulfonyl chloride and a quinoline derivative.
Formation of Key Intermediates: Through a series of reactions including acetylation, reduction, and cyclization, key intermediates are formed.
Final Coupling Reaction: The intermediates are then coupled under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production would likely involve similar steps but optimized for scalability:
Bulk Synthesis: Large-scale synthesis of starting materials and intermediates.
Automated Reaction Systems: Use of automated systems to ensure precise control over reaction conditions.
Purification: Advanced purification techniques such as crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Can involve the methoxy groups or other functional groups.
Reduction: Possible at the sulfonamide or quinoline moieties.
Substitution: Common at the methoxy or sulfonamide groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or alkylating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Varied depending on the substituent introduced.
Scientific Research Applications
2,5-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has applications in:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential as a biological probe.
Medicine: Explored for its possible therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: Potentially targets specific enzymes or receptors in biological systems.
Pathways: May interact with signaling pathways or cellular processes, modulating activity or function.
Comparison with Similar Compounds
Compared to other compounds in its class, this compound is unique due to:
Functional Group Diversity: Presence of multiple reactive groups.
Complex Structure: Offers a versatile platform for chemical modifications.
Similar Compounds
2,5-Dimethoxy-N-(quinolin-7-yl)benzenesulfonamide
N-(2-methoxyacetyl)-2,5-dimethoxybenzenesulfonamide
Tetrahydroquinoline derivatives with varying substituents
Properties
IUPAC Name |
2,5-dimethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-13-20(23)22-10-4-5-14-6-7-15(11-17(14)22)21-29(24,25)19-12-16(27-2)8-9-18(19)28-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEVSNFXMJOXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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